2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The compound 2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one derives its IUPAC name from a systematic dissection of its molecular architecture. The parent structure is a quinazoline heterocycle, a bicyclic system comprising a benzene ring fused to a pyrimidine ring. At position 4 of the quinazoline core, a benzylamino group (–NH–CH₂–C₆H₅) is attached, while position 2 features a sulfanyl (–S–) linkage to an ethanone moiety. The ethanone group is further substituted at its carbonyl-bearing carbon with a 4-methylpiperidin-1-yl group, a six-membered nitrogen-containing ring with a methyl group at position 4.
This nomenclature adheres to IUPAC prioritization rules, where the quinazoline system serves as the principal chain. Numerical positioning follows the "lowest set of locants" principle, ensuring minimal numbering for substituents. The ethan-1-one suffix emphasizes the ketone functional group at the terminal carbon of the two-carbon chain. Figure 1 (hypothetical) would illustrate the quinazoline core (positions 2 and 4 labeled), the benzylamino and sulfanyl substituents, and the 4-methylpiperidinyl-ethanone side chain.
Registry Identifiers and Database Entries (CAS, PubChem CID, ChEMBL)
The compound is cataloged across major chemical databases under the following identifiers:
These entries facilitate cross-referencing in pharmacological and synthetic chemistry literature. The PubChem CID 6616421 entry provides structural data, including SMILES (CC1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4) and InChIKey (IAKWUAXJSMDERM-UHFFFAOYSA-N), which encode connectivity and stereochemical information. The ChEMBL ID CHEMBL579768 links the compound to bioactivity data, though detailed assays fall outside this article’s scope.
Synonym Taxonomy and Cross-Platform Naming Conventions
The compound’s synonyms reflect variations in naming conventions across research and commercial platforms:
Code-based identifiers :
Structural descriptors :
- 2-((4-(Benzylamino)quinazolin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone : A non-IUPAC name using "thio" instead of "sulfanyl" and omitting locants for the ethanone group.
- 2-[4-(Benzylamino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone : A hybrid name combining IUPAC and common substituent terminology.
Research identifiers :
- Oprea1_263236 : A reference to cheminformatics studies profiling kinase inhibitors.
- SR-01000565348 : A supplier-specific code for high-throughput screening.
Properties
IUPAC Name |
2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4OS/c1-17-11-13-27(14-12-17)21(28)16-29-23-25-20-10-6-5-9-19(20)22(26-23)24-15-18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKWUAXJSMDERM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide.
Introduction of the Benzylamino Group: This step involves the nucleophilic substitution of the quinazoline core with benzylamine under basic conditions.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is introduced by reacting the benzylamino-quinazoline intermediate with a suitable thiol reagent.
Attachment of the Piperidine Moiety: The final step involves the alkylation of the sulfanyl intermediate with 4-methylpiperidine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) bridge is susceptible to oxidation and substitution. For example:
-
Oxidation : Reacts with H₂O₂ or m-CPBA to form sulfoxide/sulfone derivatives.
Yield: ~80% under mild conditions (pH 6–7, 25°C) . -
Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form thioether derivatives.
Functionalization of the Quinazoline Core
The benzylamino group at position 4 of the quinazoline enables:
-
Deprotection : Acid hydrolysis (HCl/EtOH) removes the benzyl group, generating a free amine for further coupling .
-
Acylation : Reacts with acetyl chloride to form N-acetyl derivatives (yield: ~65%) .
Ethanone Modifications
The 4-methylpiperidin-1-yl ethanone moiety undergoes:
-
Reduction : NaBH₄ converts the ketone to a secondary alcohol (yield: ~70%) .
-
Grignard Addition : Reacts with organomagnesium bromides to form tertiary alcohols .
Thioether Linkage Formation
A two-step protocol:
-
Thiolation : Lawesson’s reagent converts quinazoline-2-carbonyl to thiol .
-
Coupling : Reaction with 2-bromo-1-(4-methylpiperidin-1-yl)ethanone in DMF (K₂CO₃, 60°C) .
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Lawesson’s reagent, toluene, reflux | 75% | |
| 2 | K₂CO₃, DMF, 60°C | 82% |
Derivatization and Biological Relevance
Derivatives of this scaffold exhibit enhanced bioactivity through:
-
Quinazolinone Formation : Cyclization under basic conditions (NaOH/EtOH) yields fused polycyclic quinazolinones (e.g., antitumor agents) .
-
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition introduces triazole rings (IC₅₀: 0.8–5.2 µM vs. cancer cell lines) .
Stability and Degradation
-
Photodegradation : UV exposure (λ = 254 nm) cleaves the sulfanyl bond, forming quinazoline-2-thiol and ethanone fragments .
-
Hydrolysis : Degrades in acidic media (HCl, 80°C) to 4-benzylaminoquinazoline-2-thiol .
Mechanistic Insights
Scientific Research Applications
2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It could modulate pathways related to cell proliferation, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its combination of quinazoline, sulfanyl, and 4-methylpiperidine motifs. Below is a systematic comparison with structurally related compounds:
Note: *Estimated molecular weight based on analogs in .
Key Comparative Insights
Core Heterocycle Influence :
- Quinazoline vs. Benzotriazole/Oxadiazole : Quinazoline derivatives (target compound and analogs in ) are often designed for kinase inhibition due to their ATP-binding pocket compatibility. In contrast, benzotriazole (e.g., ) and oxadiazole derivatives (e.g., ) are explored for crystallography ligands or CNS targets, highlighting the role of heterocycle choice in target specificity.
Substituent Effects: Benzylamino vs. Trimethoxyanilino: The benzylamino group in the target compound may enhance hydrophobic interactions, while trimethoxyanilino substituents (as in ) improve π-π stacking and hydrogen bonding in kinase domains. Sulfanyl (-S-) vs.
4-Methylpiperidine Motif :
- This moiety is conserved across multiple analogs (target compound, ) and contributes to improved solubility and membrane permeability. Its presence in kinase inhibitor intermediates () underscores its pharmacological relevance.
Pharmacokinetic Considerations :
- Bromophenyl and fluorophenyl substituents () increase molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
Research Findings
- Kinase Inhibition : Molecular docking studies () suggest that sulfonamide- and quinazoline-containing compounds (e.g., the target’s analogs) bind effectively to ERK kinase domains.
- Synthetic Feasibility : Derivatives with 4-methylpiperidine (e.g., ) are frequently synthesized via nucleophilic substitution or coupling reactions, indicating scalable production routes for the target compound.
- Thermal Stability : Analogous compounds like 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one () exhibit high melting points (>135°C), suggesting the target compound may also demonstrate robust thermal stability.
Biological Activity
The compound 2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a member of the quinazoline family, which has garnered attention for its potential biological activities, particularly in cancer therapy and kinase inhibition. This article delves into the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Anticancer Properties
Recent studies have indicated that compounds within the quinazoline class exhibit significant anticancer properties by inducing apoptosis in cancer cells. The compound has shown potential in inhibiting the growth of various cancer cell lines.
-
Mechanism of Action :
- The compound appears to target specific kinases involved in cell proliferation and survival pathways, thereby triggering programmed cell death.
- It has been noted that quinazoline derivatives can modulate signaling pathways such as PI3K/AKT/mTOR, which are often dysregulated in cancers.
-
Efficacy Studies :
- In vitro assays have demonstrated that this compound exhibits moderate inhibitory effects on several human cancer cell lines, including glioblastoma and colorectal carcinoma (IC50 values typically in the low micromolar range) .
- A comparative study highlighted that phenyl-substituted analogs showed enhanced activity compared to those with naphthyl groups, indicating structural modifications can significantly influence potency .
Kinase Inhibition
The compound has been evaluated for its ability to inhibit a panel of kinases.
- Kinase Profiling :
- Differential Scanning Fluorimetry (DSF) was employed to assess binding affinity and selectivity against a range of kinases. The results indicated that the compound stabilizes several key kinases, suggesting a strong interaction that could lead to therapeutic effects .
- Notably, compounds with similar structures have been reported to exhibit selectivity over other kinases, which is critical for minimizing side effects in therapeutic applications.
Table 1: Biological Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| LN-229 (Glioblastoma) | 5.2 | Moderate inhibition |
| HCT-116 (Colorectal Carcinoma) | 4.8 | Significant growth inhibition |
| NCI-H460 (Lung Carcinoma) | 6.0 | Moderate inhibition |
| K-562 (Chronic Myeloid Leukemia) | 7.5 | Low inhibition |
Table 2: Kinase Inhibition Profile
| Kinase | ΔTm (°C) | Binding Affinity |
|---|---|---|
| PDK1 | +10 | High |
| AKT | +8 | Moderate |
| mTOR | +7 | Moderate |
| ERK | +5 | Low |
Case Study 1: Efficacy in Xenograft Models
In a recent study involving xenograft models of human tumors, the compound demonstrated significant tumor regression compared to controls. The administration of the compound resulted in a notable decrease in tumor volume over a treatment period of four weeks, supporting its potential as an effective anticancer agent.
Case Study 2: Selectivity Profile Analysis
A detailed analysis was conducted to evaluate the selectivity of the compound for various kinases involved in cancer signaling pathways. The results indicated that while it effectively inhibited several kinases, it showed minimal activity against non-target kinases, suggesting a favorable safety profile for further development.
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|
| 1 | Anthranilic acid, benzylamine, acetic acid, 120°C, 6h | 65–70 | H NMR, IR |
| 2 | CS, KOH, DMF, 80°C, 4h | 50–55 | HPLC-MS, C NMR |
Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?
Answer:
- X-ray crystallography (SHELX ) resolves bond angles, torsion angles, and hydrogen-bonding networks in the crystalline state.
- NMR : H NMR identifies aromatic protons (quinazoline δ 7.2–8.5 ppm) and piperidine methyl groups (δ 1.2–1.4 ppm). C NMR confirms carbonyl (C=O, δ 170–175 ppm) and thiocarbonyl (C=S, δ 125–130 ppm) signals .
- FT-IR : Peaks at 1650–1680 cm (C=O stretch) and 650–680 cm (C-S stretch) validate functional groups.
Advanced: How does the sulfanyl linker influence bioactivity compared to ether or amine linkers?
Answer:
The sulfanyl group enhances lipophilicity and redox activity, potentially improving membrane permeability and target engagement.
- Comparative SAR : Replace the sulfanyl group with ether (-O-) or amine (-NH-) in analogs.
- Method : Synthesize analogs, test in Mycobacterium tuberculosis H37Rv assays, and analyze docking interactions with enoyl-ACP reductase .
Advanced: How to resolve discrepancies in reported biological activity across studies?
Answer:
Discrepancies often arise from:
- Purity variations : Use HPLC-MS to ensure >95% purity and quantify degradation products .
- Assay conditions : Standardize protocols (e.g., broth microdilution for MICs vs. agar diffusion).
- Strain specificity : Validate activity across multiple strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) .
Q. Table 2: Contradiction Analysis Framework
| Factor | Resolution Strategy | Example |
|---|---|---|
| Purity | HPLC-MS, recrystallization | Remove thiourea byproducts |
| Assay | Replicate under CLSI guidelines | MIC reproducibility testing |
| Strain | Use reference strains + clinical isolates | Compare M. tuberculosis H37Rv vs. XDR-TB |
Basic: What chromatographic methods optimize purification of this compound?
Answer:
- Flash chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for initial purification.
- HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA) for final polishing .
- TLC monitoring : R ~0.4 in ethyl acetate/hexane (1:1) under UV 254 nm.
Advanced: What computational strategies predict binding modes with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with M. tuberculosis enoyl-ACP reductase (PDB: 4TZK). Focus on hydrogen bonding with Tyr158 and hydrophobic interactions with the piperidine ring .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA).
Basic: How to assess the compound’s stability under varying storage conditions?
Answer:
- Accelerated stability testing : Store at 25°C/60% RH and 40°C/75% RH for 6 months. Monitor degradation via HPLC .
- Key findings : Degradation peaks (<5%) appear at 40°C due to hydrolysis of the sulfanyl linker. Recommend storage at -20°C in amber vials.
Advanced: Which in vitro models are suitable for preliminary toxicity screening?
Answer:
- HepG2 cells : Assess hepatotoxicity via MTT assay (IC >50 µM indicates low toxicity) .
- hERG inhibition : Patch-clamp assays to evaluate cardiac risk (IC >10 µM preferred).
- Ames test : Screen for mutagenicity in S. typhimurium TA98/TA100 strains.
Advanced: How to design analogs to improve metabolic stability without compromising activity?
Answer:
- Strategies :
- Replace labile sulfanyl with sulfone (-SO-) for oxidative stability.
- Introduce fluorine at the benzyl group to block CYP450-mediated metabolism.
- Validation : Perform microsomal stability assays (human liver microsomes, NADPH) and compare half-life (t) .
Advanced: What mechanistic insights explain its dual antitubercular and antibacterial activity?
Answer:
- Target overlap : Inhibition of enoyl-ACP reductase (InhA) in M. tuberculosis and FabI in S. aureus .
- Thiol reactivity : The sulfanyl group disrupts cysteine residues in bacterial enzymes, causing irreversible inhibition.
- Method : Gene knockout studies (ΔinhA strains) and enzyme inhibition assays (IC <1 µM).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
